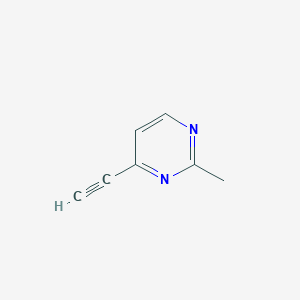
4-Ethynyl-2-methylpyrimidine
描述
4-Ethynyl-2-methylpyrimidine is a heterocyclic aromatic organic compound characterized by the presence of a pyrimidine ring substituted with an ethynyl group at the 4-position and a methyl group at the 2-position
作用机制
Target of Action
It is known that 2-aminopyrimidine derivatives, which are structurally similar to 4-ethynyl-2-methylpyrimidine, have shown activity against organisms causing sleeping sickness and malaria . Therefore, it is plausible that this compound may also target similar organisms.
Mode of Action
Aminopyrimidine derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution reactions . It is possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Pyrimidines play a crucial role in the metabolism of nucleotides, which are essential components of dna and rna . Therefore, it is plausible that this compound may affect these pathways.
Pharmacokinetics
It is known that pyrimidine-based drugs have been tailored for application under specific conditions, including their biological potency, adme properties, and pharmacokinetics/pharmacodynamics . Therefore, it is plausible that this compound may have similar properties.
Result of Action
It is known that pyrimidine derivatives can exhibit a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, and anti-inflammatory effects . Therefore, it is plausible that this compound may have similar effects.
Action Environment
It is known that the reaction conditions can significantly influence the outcome of reactions involving pyrimidine derivatives . Therefore, it is plausible that environmental factors may also influence the action of this compound.
生化分析
Biochemical Properties
4-Ethynyl-2-methylpyrimidine participates in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH), which plays a key role in the de novo synthesis of pyrimidine nucleotides . By inhibiting DHODH, this compound can disrupt the production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, this compound can interact with other biomolecules, such as ribonucleotide reductase, further influencing nucleotide metabolism .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DHODH by this compound can lead to a reduction in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair . This disruption can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. Moreover, this compound can modulate cell signaling pathways, including those involved in cell proliferation and survival, by affecting the availability of nucleotides .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to the active site of DHODH, inhibiting its activity and preventing the conversion of dihydroorotate to orotate, a crucial step in pyrimidine nucleotide synthesis . This inhibition leads to a decrease in the levels of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, this compound can interact with ribonucleotide reductase, further disrupting nucleotide metabolism and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the breakdown of this compound, reducing its efficacy. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where continuous exposure to the compound resulted in sustained inhibition of nucleotide synthesis and cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit DHODH and reduce nucleotide synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and myelosuppression . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide synthesis and metabolism. The compound interacts with enzymes such as DHODH and ribonucleotide reductase, influencing the production and utilization of pyrimidine nucleotides . These interactions can affect metabolic flux and alter the levels of various metabolites, including orotate and uridine monophosphate (UMP) . Additionally, this compound can impact other metabolic pathways by modulating the availability of nucleotides required for DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, such as the mitochondria, where DHODH is located . This localization is essential for the compound’s inhibitory effects on nucleotide synthesis and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethynyl-2-methylpyrimidine can be synthesized through several synthetic routes. One common method involves the reaction of ethynylmagnesium bromide with 2-methylpyrimidine-4-carbaldehyde under specific reaction conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. Catalysts and specific reaction conditions are employed to ensure the production of high-purity compound.
化学反应分析
Types of Reactions: 4-Ethynyl-2-methylpyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding saturated hydrocarbon derivatives.
Substitution: Substitution reactions can produce a variety of substituted pyrimidines depending on the nucleophile used.
科学研究应用
4-Ethynyl-2-methylpyrimidine has several scientific research applications across various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials.
相似化合物的比较
2-ethynyl-4-methylpyrimidine
4-ethynyl-2-methylpyridine
These compounds share structural similarities but may exhibit different reactivity and applications due to variations in their molecular frameworks.
属性
IUPAC Name |
4-ethynyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-5-8-6(2)9-7/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACVLLLZNWIHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


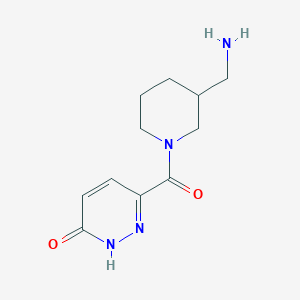
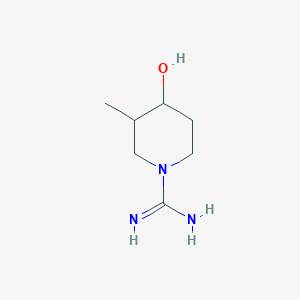

![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)

![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)
![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)


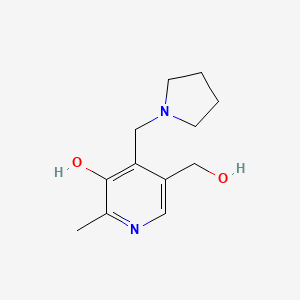

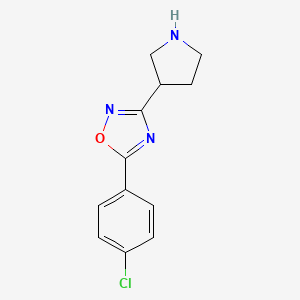
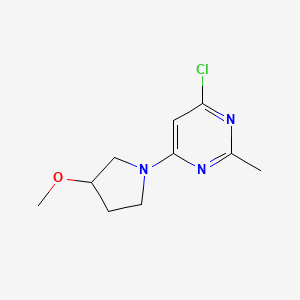
amine](/img/structure/B1488267.png)
